
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate
概要
説明
tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclohexyl group, and a methylcarbamate moiety. The unique structure of this compound imparts specific chemical properties and reactivity patterns, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions: tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the cyclohexyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methylamine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
科学的研究の応用
tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in various biochemical processes. The hydroxy group in the cyclohexyl ring and the carbamate moiety play crucial roles in its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its full potential and applications in different fields .
類似化合物との比較
tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the hydroxycyclohexyl group, making it less versatile in certain applications.
N-methylcarbamate derivatives: May have different substituents on the nitrogen atom, affecting their reactivity and biological activity.
Cyclohexyl carbamates: May lack the tert-butyl group, resulting in different chemical properties and applications.
The unique combination of the tert-butyl, hydroxycyclohexyl, and methylcarbamate groups in this compound imparts distinct properties that make it valuable for specific research and industrial purposes .
特性
IUPAC Name |
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPWHUVXAZZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


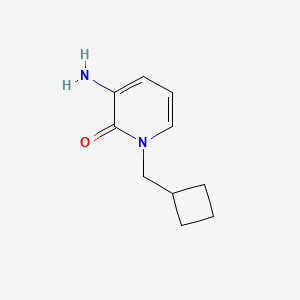

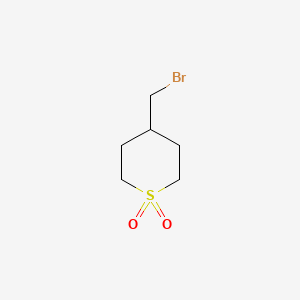
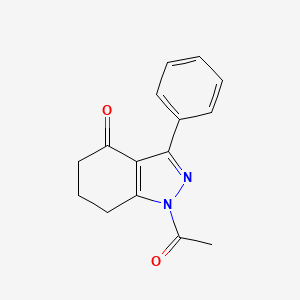
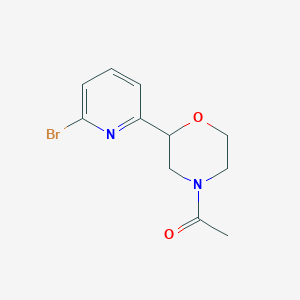
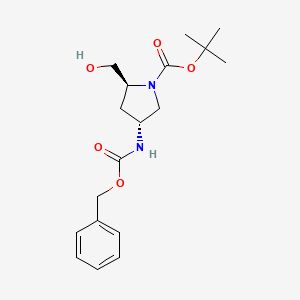
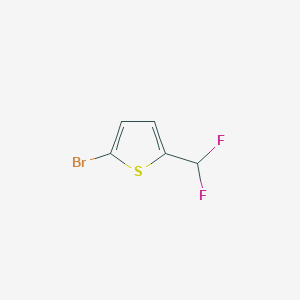

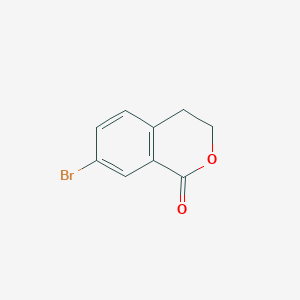
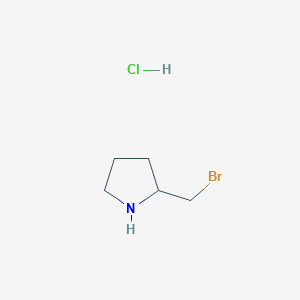
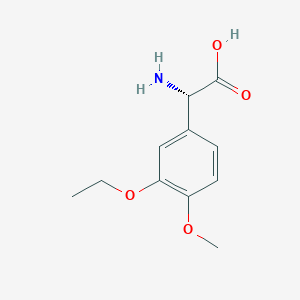
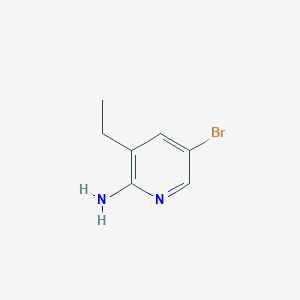
![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)

